Cas no 87-87-6 (Tetrachlorohydroquinone)

Tetrachlorohydroquinone structure
Tetrachlorohydroquinone structure
Product Name:Tetrachlorohydroquinone
CAS No:87-87-6
Molecular Formula:C6H2Cl4O2
Molecular Weight:247.890878200531
MDL:MFCD00041748
CID:723356
PubChem ID:87576084

Tetrachlorohydroquinone Properties

Names and Identifiers

    • 1,4-Benzenediol,2,3,5,6-tetrachloro-
    • Tetrachlorohydroquinone
    • 2,3,5,6-tetrachlorobenzene-1,4-diol
    • 1,2,4,5-Tetrachloro-3,6-dihydroxybenzene
    • Tetrachloroquinol
    • 4-Benzenediol, 2,3,5,6-tetrachloro-1
    • tetrachloro-hydroquinon
    • 2,3,5,6-tetrachloro-4-benzenediol
    • 2,3,5,6-tetrachloro-1,4-benzenediol
    • 2,3,5,6-Tetrachlorohydroquinone
    • Dihydro-p-chloranil
    • Tetrachlorobenzoquinol
    • Tetrachloro-p-benzohydroquinone
    • Nordrosophilin A
    • Perchlorohydroquinone
    • Hydroquinone, tetrachloro-
    • 1,4-Benzenediol, 2,3,5,6-tetrachloro-
    • Tetrachloro-p-hydroquinone
    • Tetrachloro p-hydroquinone
    • TeCH
    • STOSPPMGXZPHKP-UHFFFAOYSA-
    • 2,3,5,6-Tetrachloro-1,4-benzenediol (ACI)
    • Hydroquinone, tetrachloro- (6CI, 7CI, 8CI)
    • 2,3,5,6-Tetrachloro-1,4-dihydroxybenzene
    • NSC 100888
    • NSC 4858
    • Tetrachloro-1,4-benzenediol
    • Tetrachloro-1,4-hydroquinone
    • NCIOpen2_006813
    • c0327
    • Q27102186
    • CHEMBL2074639
    • BRN 1876374
    • BDBM92751
    • 5P245C48WP
    • USAF DO-62
    • 2,3,5,6-Tetrachlorohydroquinone (TeCH)
    • tetrachloro-hydroquinone
    • UNII-5P245C48WP
    • AS-62715
    • CCRIS 4143
    • C03434
    • SY056393
    • DB-222198
    • CS-0206317
    • NSC-4858
    • NSC-100888
    • NSC100888
    • WLN: QR BG CG EG FG DQ
    • NSC4858
    • F1196-0129
    • MFCD00041748
    • SR-01000388867-1
    • tetrachlorobenzene-1,4-diol
    • EINECS 201-779-1
    • AI3-15490
    • F31374
    • 4-06-00-05775 (Beilstein Handbook Reference)
    • T0067
    • CHEBI:17042
    • DTXSID8058958
    • SR-01000388867
    • 87-87-6
    • HY-W144308
    • Tetrachlorohydroquinone (TCHQ)
    • AKOS003632076
    • NS00039227
    • 2,5,6-Tetrachlorohydroquinone
    • SCHEMBL48198
    • MDL: MFCD00041748
    • InChIKey: STOSPPMGXZPHKP-UHFFFAOYSA-N
    • Inchi: 1S/C6H2Cl4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H
    • SMILES: ClC1C(O)=C(Cl)C(Cl)=C(O)C=1Cl
    • BRN: 1876374

Computed Properties

  • Exact Mass: 245.88100
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 245.88089
  • Heavy Atom Count: 12
  • Complexity: 134
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4.1
  • Tautomer Count: 3
  • Surface Charge: 0
  • Topological Polar Surface Area: 40.5

Experimental Properties

  • LogP: 3.71140
  • PSA: 40.46000
  • Refractive Index: 1.4813 (estimate)
  • Boiling Point: 352.31°C (rough estimate)
  • Melting Point: 238-240 °C
  • Flash Point: 126.9ºC
  • Color/Form: Yellowish brown colored or yellowish powder
  • Density: 1.8232 (rough estimate)

Tetrachlorohydroquinone Security Information

Tetrachlorohydroquinone Customs Data

  • HS CODE:2908199090
  • Customs Data:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

Tetrachlorohydroquinone Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004GIK-1g
1,4-Benzenediol,2,3,5,6-tetrachloro-
87-87-6 95%
1g
$33.00 2025-02-21
A2B Chem LLC
AC07228-1g
Tetrachlorohydroquinone
87-87-6 95%
1g
$24.00 2024-04-19
Aaron
AR004GQW-1g
1,4-Benzenediol,2,3,5,6-tetrachloro-
87-87-6 98%
1g
$15.00 2025-01-22
abcr
AB251790-5 g
Tetrachlorohydroquinone, 98%; .
87-87-6 98%
5 g
€59.10 2023-07-20
Ambeed
A137948-25g
2,3,5,6-Tetrachlorobenzene-1,4-diol
87-87-6 98%
25g
$336.0 2025-02-27
Chemenu
CM363084-25g
Tetrachlorohydroquinone
87-87-6 95%+
25g
$153
eNovation Chemicals LLC
D748953-25g
1,4-Benzenediol,2,3,5,6-tetrachloro-
87-87-6 98.0%
25g
$300 2022-05-25
MedChemExpress
HY-W144308-1g
Tetrachlorohydroquinone
87-87-6
1g
¥450 2024-05-23
TRC
T292288-1g
Tetrachlorohydroquinone
87-87-6
1g
$ 64.00 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1276987-5g
Tetrachlorohydroquinone
87-87-6 98%
5g
¥535.00 2024-04-27

Tetrachlorohydroquinone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: 3,4-Dihydro-2H-pyran ,  Oxygen Catalysts: p-Toluenesulfonic acid Solvents: 1,2-Dichloroethane ;  30 min, 83 °C
Reference
Diels-Alder trapping of in situ generated dienes from 3,4-dihydro-2H-pyran with p-quinone catalysed by p-toluenesulfonic acid
Mohan Raj, Radhakrishnan; et al, Organic & Biomolecular Chemistry, 2017, 15(5), 1115-1121

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: 1-Methyl-1,4-cyclohexadiene Solvents: Toluene ;  2 h, 30 °C
Reference
1-Methyl-1,4-cyclohexadiene as a Traceless Reducing Agent for the Synthesis of Catechols and Hydroquinones
Baschieri, Andrea ; et al, Journal of Organic Chemistry, 2019, 84(21), 13655-13664

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Chloranil Solvents: Chloroform
Reference
Photoinduced addition reactions of chloranil with alkenes - factors influencing the reaction site
Xu, Jainhua; et al, Tetrahedron, 1994, 50(4), 1199-210

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Chloranil
Reference
Polar effects in the reactions of a series of substituted diphenyldiazomethanes with chloranil
Oshima, Takumi; et al, Bulletin of the Chemical Society of Japan, 1980, 53(11), 3284-8

Synthetic Circuit 5

Reaction Conditions
Reference
Preparation of chloranil
, Germany, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Chloranil
Reference
Polar effects in the reactions of a series of substituted diphenyldiazomethanes with chloranil
Oshima, Takumi; et al, Bulletin of the Chemical Society of Japan, 1980, 53(11), 3284-8

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Chloranil
Reference
Polar effects in the reactions of a series of substituted diphenyldiazomethanes with chloranil
Oshima, Takumi; et al, Bulletin of the Chemical Society of Japan, 1980, 53(11), 3284-8

Synthetic Circuit 8

Reaction Conditions
Reference
Identification of the hcb gene operon involved in catalyzing aerobic hexachlorobenzene dechlorination in Nocardioides sp. strain PD653
Ito, Koji; et al, Applied and Environmental Microbiology, 2017, 83(19),

Synthetic Circuit 9

Reaction Conditions
Reference
Enzymic dehalogenation of pentachlorophenol by extracts from Arthrobacter sp. strain ATCC 33790
Schenk, Thilo; et al, Journal of Bacteriology, 1989, 171(10), 5487-91

Synthetic Circuit 10

Reaction Conditions
Reference
Dechlorination and para-hydroxylation of polychlorinated phenols by Rhodococcus chlorophenolicus
Apajalahti, Juha H. A.; et al, Journal of Bacteriology, 1987, 169(2), 675-81

Synthetic Circuit 11

Reaction Conditions
Reference
Degradation of chlorinated phenolic compounds occurring in pulp mill effluents
Haggblom, Max M.; et al, Water Science and Technology, 1988, 20(2), 205-8

Synthetic Circuit 12

Reaction Conditions
Reference
Dechlorination and para-hydroxylation of polychlorinated phenols by Rhodococcus chlorophenolicus
Apajalahti, Juha H. A.; et al, Journal of Bacteriology, 1987, 169(2), 675-81

Synthetic Circuit 13

Reaction Conditions
Reference
Identification of the hcb gene operon involved in catalyzing aerobic hexachlorobenzene dechlorination in Nocardioides sp. strain PD653
Ito, Koji; et al, Applied and Environmental Microbiology, 2017, 83(19),

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Methanesulfonic acid Solvents: Dichloromethane ;  2 - 3 min, 0 °C
1.2 0 °C; 0 °C → rt; 1 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
Reference
Metal-Free Oxidative C-C Coupling of Arylamines Using a Quinone-Based Organic Oxidant
Maddala, Sudhakar; et al, Journal of Organic Chemistry, 2017, 82(17), 8958-8972

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: 1,2-Dichloroethane ;  80 °C
Reference
Synthesis of 2,4-Diarylquinoline Derivatives via Chloranil-Promoted Oxidative Annulation and One-Pot Reaction
Cheng, Dongping; et al, Synthesis, 2020, 52(12), 1833-1840

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  3 h, rt; 24 h, rt
Reference
Heterocyclization of thiocarbonohydrazides: Facile synthesis of 5-unsubstituted-1,3,4-thiadiazoles
Hassan, Alaa A.; et al, Chinese Chemical Letters, 2015, 26(9), 1183-1186

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  3 h, rt; 24 h, rt
Reference
Heterocyclization of thiocarbonohydrazides: Facile synthesis of 5-unsubstituted-1,3,4-thiadiazoles
Hassan, Alaa A.; et al, Chinese Chemical Letters, 2015, 26(9), 1183-1186

Synthetic Circuit 18

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  2 h, rt; 72 h, rt
Reference
Synthesis of spiro-1,2,4-triazole-3-thiones from cycloalkanone thiosemicarbazones, and formation of a cyclic 1,2-dithione
Hassan, Alaa A.; et al, ARKIVOC (Gainesville, 2016, (3), 287-303

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  3 h, rt; 24 h, rt
Reference
Heterocyclization of thiocarbonohydrazides: Facile synthesis of 5-unsubstituted-1,3,4-thiadiazoles
Hassan, Alaa A.; et al, Chinese Chemical Letters, 2015, 26(9), 1183-1186

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  3 h, rt; 24 h, rt
Reference
Heterocyclization of thiocarbonohydrazides: Facile synthesis of 5-unsubstituted-1,3,4-thiadiazoles
Hassan, Alaa A.; et al, Chinese Chemical Letters, 2015, 26(9), 1183-1186

Synthetic Circuit 21

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  2 h, rt; 72 h, rt
Reference
Synthesis of spiro-1,2,4-triazole-3-thiones from cycloalkanone thiosemicarbazones, and formation of a cyclic 1,2-dithione
Hassan, Alaa A.; et al, ARKIVOC (Gainesville, 2016, (3), 287-303

Synthetic Circuit 22

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  2 h, rt; 72 h, rt
Reference
Synthesis of spiro-1,2,4-triazole-3-thiones from cycloalkanone thiosemicarbazones, and formation of a cyclic 1,2-dithione
Hassan, Alaa A.; et al, ARKIVOC (Gainesville, 2016, (3), 287-303

Tetrachlorohydroquinone Raw materials

Tetrachlorohydroquinone Preparation Products

Tetrachlorohydroquinone Suppliers

HU BEI YONG KUO Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:87-87-6)
MR./MRS.:SUN YAO
Phone:18064098002
Email:1248580055@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:87-87-6)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:87-87-6)
MR./MRS.:XU NV SHI
Phone:15221998634
Email:1986399151@qq.com

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(CAS:87-87-6)Tetrachlorohydroquinone
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